molecular formula C10H10N4O B8504672 2-Amino-5-(1-imidazolyl)benzamide

2-Amino-5-(1-imidazolyl)benzamide

Cat. No. B8504672
M. Wt: 202.21 g/mol
InChI Key: WRBMHCZRMKCDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(1-imidazolyl)benzamide is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-(1-imidazolyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(1-imidazolyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-5-(1-imidazolyl)benzamide

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-amino-5-imidazol-1-ylbenzamide

InChI

InChI=1S/C10H10N4O/c11-9-2-1-7(5-8(9)10(12)15)14-4-3-13-6-14/h1-6H,11H2,(H2,12,15)

InChI Key

WRBMHCZRMKCDEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-(1-imidazolyl)-2-nitrobenzonitrile (2.14 g), hydrazine hydrate (2 ml), ethanol (25 ml) and DMA (10 ml) was stirred and heated to 40° C. Raney nickel (0.6 g) was added in portions whilst maintaining the temperature at 40-50° C. The mixture was stirred at 40-50° C. for 2 hours. The Raney nickel was filtered off, the mixture was evaporated and the residue was triturated with ethyl acetate (10 ml) to give 2-amino-5-(1-imidazolyl)benzamide (2.03 g); NMR Spectrum: (CD3SOCD3) 6.70 (s, 2H), 6.79 (d, 1H), 7.03 (s, 1H), 7.2 (s, 1H), 7.37 (s, 1H), 7.55 (s, 1H), 7.71 (d, 1H), 7.73 (s, 1H), 8.02 (s, 1H);
Name
5-(1-imidazolyl)-2-nitrobenzonitrile
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step Two

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